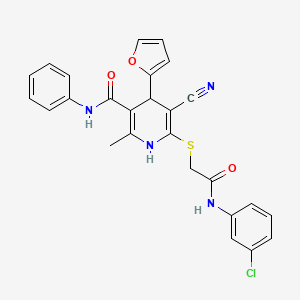

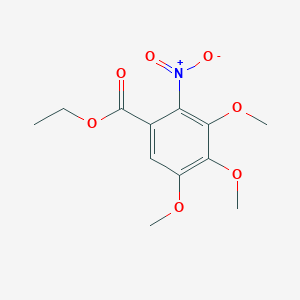

![molecular formula C22H21N3O3 B2722493 3-[(2-甲基-1H-吲哚-3-基)(氧代)乙酰]-1,2,3,4,5,6-六氢-8H-1,5-甲基哌啶并[1,2-a][1,5]二氮杂环辛-8-酮 CAS No. 852368-61-7](/img/structure/B2722493.png)

3-[(2-甲基-1H-吲哚-3-基)(氧代)乙酰]-1,2,3,4,5,6-六氢-8H-1,5-甲基哌啶并[1,2-a][1,5]二氮杂环辛-8-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a complex organic molecule that contains an indole moiety . Indole is a significant heterocyclic system in natural products and drugs . It plays a main role in cell biology and has a broad range of chemical and biological properties .

Molecular Structure Analysis

The molecular formula of the compound is C17H14N3O2Cl . It contains an indole moiety, which is a five-membered heterocyclic ring that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, indole derivatives are known to show various biologically vital properties .Physical And Chemical Properties Analysis

The compound has a molecular formula of C17H14N3O2Cl and a yield of 89%. Its melting point is 211–213°C . The FT-IR (ν max/ cm −1) values are: 3061 (Ar-H str), 1538 (Ar-C str), 3369 (NH-str), 1646 (NH-bend), 1705 (C=O-str), 689 (Cl) .科学研究应用

Role in Cancer Treatment

Indole derivatives, such as this compound, have been found to be biologically active and are being explored for the treatment of cancer cells . They show various biologically vital properties and their application in cancer treatment has attracted increasing attention in recent years .

Antimicrobial Applications

Indole derivatives have also shown potential in combating microbial infections . Their unique structure allows them to interact with various biological targets, making them effective against a range of microbes .

Role in Mitochondrial Functions

The compound CCG-1423, which is similar to the compound , has been found to modulate mitochondrial functions . It significantly reduced oxidative phosphorylation in a dose-dependent manner, but increased the glycolytic rate .

Use in Anti-Doping Control

There is ongoing research into the use of certain compounds, including similar indole derivatives, in anti-doping control . These compounds can be used to detect the presence of certain performance-enhancing substances in athletes .

Role in Climate Change Adaptation

While not directly related to the compound , the application of science, technology, and innovation solutions in climate change adaptation is an emerging field . This includes the development of new materials and compounds that can help mitigate the effects of climate change .

Role in Medical Imaging

Although not directly related to the compound , similar compounds have been used in medical imaging technologies such as Nuclear Magnetic Resonance (NMR) and Magnetic Resonance Imaging (MRI) . These technologies have diverse applications spanning physics, chemistry, geology, and medical science .

未来方向

属性

IUPAC Name |

1-(2-methyl-1H-indol-3-yl)-2-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)ethane-1,2-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O3/c1-13-20(16-5-2-3-6-17(16)23-13)21(27)22(28)24-10-14-9-15(12-24)18-7-4-8-19(26)25(18)11-14/h2-8,14-15,23H,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPXRVLDQMQZGFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N3CC4CC(C3)C5=CC=CC(=O)N5C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>56.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24816548 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(Aminomethyl)cyclohexyl]-6-fluoronaphthalene-1-carboxamide;hydrochloride](/img/structure/B2722411.png)

![N-(4-ethoxyphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2722412.png)

![N-(benzo[d]thiazol-2-yl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2722413.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2722418.png)

amino}benzoic acid](/img/structure/B2722422.png)

![{2-[(4-Chlorophenyl)thio]ethyl}(2-methoxyethyl)amine hydrochloride](/img/no-structure.png)